Trachyspic acid Trachyspic acid Trachyspic acid is an oxaspiro compound that is 1,6-dioxaspiro[4.4]non-2-en-4-one substituted by a carboxymethyl group at position 2, carboxy groups at positions 2 and 3, an oxo group at position 9 and a nonyl group at position 8. Isolated from the culture broth of the fungus Talaromyces trachyspermus, it exhibits inhibitory activity against the enzyme heparanase. It has a role as a fungal metabolite and an EC 3.2.1.166 (heparanase) inhibitor. It is an oxaspiro compound and a tricarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 149718-37-6
VCID: VC21096100
InChI: InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)
SMILES: CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O
Molecular Formula: C20H28O9
Molecular Weight: 412.4 g/mol

Trachyspic acid

CAS No.: 149718-37-6

Cat. No.: VC21096100

Molecular Formula: C20H28O9

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Trachyspic acid - 149718-37-6

Specification

CAS No. 149718-37-6
Molecular Formula C20H28O9
Molecular Weight 412.4 g/mol
IUPAC Name 2-(carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid
Standard InChI InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)
Standard InChI Key LQLCHKHILFZNKF-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O
Canonical SMILES CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O

Introduction

Physical and Chemical Properties

Trachyspic acid is characterized by its specific molecular composition and physicochemical properties. The basic properties of trachyspic acid are summarized in Table 1.

Table 1: Physicochemical Properties of Trachyspic Acid

PropertyValue
Chemical FormulaC₂₀H₂₈O₉
Molecular Weight412.40 g/mol
Monoisotopic Mass412.17333247
CAS Number149718-37-6
AppearanceCrystalline solid

The compound features a complex structure with multiple functional groups, including carboxylic acid moieties that contribute to its biological activity. Trachyspic acid contains a spiroketal core structure with three carboxylic acid groups, making it part of the tricarboxylic acid family of compounds .

Structural Characterization

Trachyspic acid possesses a unique molecular architecture that has been well-characterized through various analytical techniques. The structure includes contiguous C3 and C4 chiral centers and an unusual C6-C9 β,γ-diketoaldehyde arrangement that presents significant challenges for synthetic chemists .

Molecular Representation

The molecular structure of trachyspic acid can be represented through various notations:

SMILES Notation: CCCCCCCCCC1=COC2(C1=O)CC(C(O2)(CC(=O)O)C(=O)O)C(=O)O

InChI: InChI=1S/C20H28O9/c1-2-3-4-5-6-7-8-9-13-12-28-20(16(13)23)10-14(17(24)25)19(29-20,18(26)27)11-15(21)22/h12,14H,2-11H2,1H3,(H,21,22)(H,24,25)(H,26,27)

The structural complexity of trachyspic acid, particularly its spiroketal core and tricarboxylic acid functionality, contributes significantly to its biological properties and has made it a challenging target for total synthesis .

Biological Sources and Isolation

Natural Occurrence

Trachyspic acid was originally isolated from the culture broth of the fungus Talaromyces trachyspermus SANK 12191 . The discovery of this compound exemplifies the importance of fungal sources in natural product discovery programs, particularly for identifying novel biologically active compounds.

Biological Activity

Heparanase Inhibition

Trachyspic acid has demonstrated significant activity as an inhibitor of tumor heparanase with an IC₅₀ value of 36 μM . Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix and basement membranes, a process implicated in tumor cell invasion, metastasis, and angiogenesis. Inhibitors of this enzyme, therefore, represent potential therapeutic agents for cancer treatment.

Structure-Activity Relationship

The unique structural features of trachyspic acid, particularly its citric acid subunit and hydrophobic sidechain, are likely responsible for its biological activity. These structural elements are defining characteristics of 2-alkyl citrate natural products, a class known to exhibit various biological activities .

Synthetic Approaches

Several synthetic approaches to trachyspic acid have been reported in the literature, reflecting the compound's complex structure and the synthetic challenges it presents.

Total Synthesis of Trachyspic Acid 19-n-Butyl Ester

One reported approach involves the total synthesis of trachyspic acid 19-n-butyl ester. The synthetic route includes a formal [2+2]-cycloaddition of a silylketene acetal derived from lactone with di-n-butylacetylene dicarboxylate, providing a cyclobutene diester with high diastereoselectivity (dr >20:1) .

Key steps in this synthesis include:

  • Acid-mediated rearrangement

  • Lactone ring-opening

  • Ester protecting group manipulation

  • Nozaki-Hiyama-Kishi coupling with a vinyl iodide

  • Oxidation of the resultant allylic alcohol

  • Spirocyclization/oxidative cleavage/elimination sequence

  • Removal of t-butyl esters to afford the final product

Three-Component Coupling Approach

Another synthetic strategy employs a three-component coupling approach using the lithium enolate of t-BuOAc, silyl glyoxylate, and an α,β-unsaturated ketone. This method enables rapid construction of the trachyspic acid carbon skeleton .

Notable aspects of this approach include:

  • Use of a 3,4-disubstituted isoxazole to mask the C7/C9 dicarbonyl

  • Novel enolsilane/nitrile-oxide cycloadditions for the preparation of 3,4-disubstituted isoxazoles

  • Solvent-dependent diastereoselectivity in the key coupling step

  • Generation of the full carbon skeleton with establishment of critical C3 and C4 stereogenic centers in a single operation

The synthesis culminates in the preparation of trachyspic acid dimethyl ester in 10 linear steps from commercially available undecanal .

Analytical Identification

Spectroscopic Properties

Trachyspic acid can be identified and characterized through various spectroscopic techniques. NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides valuable information about the structural features of the compound and its derivatives .

Research Significance and Applications

Synthetic Methodology Development

Beyond its direct biological applications, trachyspic acid has served as an important target for the development of new synthetic methodologies. The structural challenges it presents have inspired innovative approaches to carbon-carbon bond formation and stereoselective synthesis, contributing to advances in synthetic organic chemistry .

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